![molecular formula C19H17FN2O4S B2492261 N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 2034240-39-4](/img/structure/B2492261.png)
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
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Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H17FN2O4S and its molecular weight is 388.41. The purity is usually 95%.
BenchChem offers high-quality N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. Pinacol boronic esters, including our compound of interest, are bench-stable, easy to purify, and often commercially available. They have played a prominent role in chemical transformations where the boron moiety remains in the product. Notably, pinacol boronic esters are commonly used in Suzuki–Miyaura couplings and other C–C bond-forming reactions .
- Our compound enables a formal anti-Markovnikov alkene hydromethylation. By pairing it with a Matteson–CH₂–homologation, researchers can achieve this valuable transformation. The sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. This reaction opens up new avenues for alkene functionalization .
- Indolizidine 209B : Similarly, this compound contributes to the formal total synthesis of indolizidine 209B, another natural product with potential pharmacological applications .
- Unlike the many protocols available for functionalizing deboronation of alkyl boronic esters, protodeboronation is not well-developed. Our compound’s radical approach provides a solution for efficient protodeboronation of 1°, 2°, and 3° alkyl boronic esters, filling a gap in the field .
- Boronic esters can be converted into a broad range of functional groups. Researchers can use our compound as a starting point for various transformations, including oxidations, aminations, halogenations, and C–C bond-formations .
- While pinacol boronic esters offer increased stability, they also present challenges related to the removal of the boron moiety at the end of a synthetic sequence. Efficient protodeboronation methods are essential for their successful application .
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Radical Approach for Protodeboronation
Functional Group Transformations
Stability and Challenges
properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-12-4-5-14(9-15(12)20)22-18(24)17(23)21-11-19(25,13-6-7-26-10-13)16-3-2-8-27-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGAIBLQKUIGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide |
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